Cas no 754183-67-0 ((1-Isopropylpiperidin-4-yl)acetic acid)

(1-Isopropylpiperidin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Isopropylpiperidin-4-yl)acetic acid
- (1-Isopropylpiperidin-4-yl)acetic acid
- 2-(1-propan-2-ylpiperidin-4-yl)acetic acid
- 4-Piperidineaceticacid, 1-(1-methylethyl)-
- AG-H-00552
- ALBB-007023
- CTK2H6829
- SBB048530
- STK504246
- SureCN1261174
- 2-(1-Isopropylpiperidin-4-yl)aceticacid
- EN300-783083
- CS-0455503
- A865691
- SB41759
- AKOS000265239
- FT-0679289
- BS-42533
- (1-Isopropyl-4-piperidinyl)acetic acid
- DTXSID60630140
- 754183-67-0
- SCHEMBL1261174
- [1-(propan-2-yl)piperidin-4-yl]acetic acid
- AZDHNNPGNMJACJ-UHFFFAOYSA-N
- 2-(1-Isopropyl-4-piperidyl)acetic Acid
- 2-[1-(propan-2-yl)piperidin-4-yl]acetic acid
- BB 0262654
- CHEMBRDG-BB 4012223
-
- MDL: MFCD13186178
- Inchi: InChI=1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
- InChI Key: AZDHNNPGNMJACJ-UHFFFAOYSA-N
- SMILES: CC(C)N1CCC(CC1)CC(=O)O
Computed Properties
- Exact Mass: 185.14200
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.018
- Boiling Point: 294.7°C at 760 mmHg
- Flash Point: 132°C
- Refractive Index: 1.477
- PSA: 40.54000
- LogP: 1.51940
(1-Isopropylpiperidin-4-yl)acetic acid Security Information
- HazardClass:IRRITANT
(1-Isopropylpiperidin-4-yl)acetic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Isopropylpiperidin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I874988-5mg |
(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | 5mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM181109-1g |
(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | 95% | 1g |
$213 | 2023-01-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038233-1g |
(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | 1g |
2372.0CNY | 2021-07-05 | ||
Alichem | A129007312-1g |
2-(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | 95% | 1g |
$207.36 | 2022-03-30 | |
Enamine | EN300-783083-1.0g |
2-[1-(propan-2-yl)piperidin-4-yl]acetic acid |
754183-67-0 | 95% | 1.0g |
$36.0 | 2024-05-22 | |
Enamine | EN300-783083-0.1g |
2-[1-(propan-2-yl)piperidin-4-yl]acetic acid |
754183-67-0 | 95% | 0.1g |
$32.0 | 2024-05-22 | |
A2B Chem LLC | AC76909-100mg |
(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | 95% | 100mg |
$77.00 | 2024-04-19 | |
Key Organics Ltd | BS-42533-100mg |
(1-Isopropylpiperidin-4-yl)acetic acid |
754183-67-0 | >95% | 100mg |
£161.86 | 2025-02-08 | |
eNovation Chemicals LLC | K44015-5g |
(1-isopropylpiperidin-4-yl)acetic acid HCl salt |
754183-67-0 | 95% | 5g |
$1290 | 2025-02-21 | |
Enamine | EN300-783083-0.5g |
2-[1-(propan-2-yl)piperidin-4-yl]acetic acid |
754183-67-0 | 95% | 0.5g |
$35.0 | 2024-05-22 |
(1-Isopropylpiperidin-4-yl)acetic acid Related Literature
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on (1-Isopropylpiperidin-4-yl)acetic acid
Recent Advances in the Application of (1-Isopropylpiperidin-4-yl)acetic Acid (CAS: 754183-67-0) in Chemical Biology and Pharmaceutical Research
The compound (1-Isopropylpiperidin-4-yl)acetic acid (CAS: 754183-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest studies involving this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications. The findings discussed herein are based on peer-reviewed publications and industry reports from the past three years, ensuring the relevance and accuracy of the information presented.
Recent studies have demonstrated that (1-Isopropylpiperidin-4-yl)acetic acid serves as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its structural features, including the piperidine ring and the acetic acid moiety, make it a valuable scaffold for designing compounds with enhanced blood-brain barrier permeability and receptor binding affinity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of sigma-1 receptor ligands, which exhibited promising neuroprotective effects in preclinical models of neurodegenerative diseases.
In addition to its role in CNS drug development, (1-Isopropylpiperidin-4-yl)acetic acid has been explored for its potential in oncology. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of derivatives of this compound that demonstrated selective inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers observed that these derivatives exhibited potent anti-proliferative activity against several cancer cell lines, with minimal cytotoxicity to normal cells, suggesting a favorable therapeutic index.
Another area of interest is the compound's utility in the design of prodrugs. A 2023 publication in Molecular Pharmaceutics highlighted the use of (1-Isopropylpiperidin-4-yl)acetic acid as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic payloads in tumor tissues. This approach not only improved the pharmacokinetic profile of the ADCs but also reduced off-target toxicity, a common challenge in cancer therapy. The study underscored the compound's potential to enhance the efficacy and safety of targeted drug delivery systems.
Despite these promising findings, challenges remain in the optimization of (1-Isopropylpiperidin-4-yl)acetic acid-based compounds. For example, a 2024 review in Current Topics in Medicinal Chemistry pointed out the need for further structural modifications to improve metabolic stability and reduce potential drug-drug interactions. Additionally, more in vivo studies are required to validate the therapeutic potential of these compounds in complex biological systems. Nevertheless, the current body of research underscores the compound's versatility and its growing importance in the pharmaceutical industry.
In conclusion, (1-Isopropylpiperidin-4-yl)acetic acid (CAS: 754183-67-0) represents a promising scaffold for the development of novel therapeutics across multiple disease areas. Its applications in CNS disorders, oncology, and targeted drug delivery highlight its broad utility and potential for future innovations. As research in this area continues to evolve, it is expected that new derivatives and formulations of this compound will emerge, further expanding its impact on drug discovery and development. This brief serves as a timely update for researchers and industry professionals seeking to stay abreast of the latest advancements in this dynamic field.
754183-67-0 ((1-Isopropylpiperidin-4-yl)acetic acid) Related Products
- 280771-97-3(1-(propan-2-yl)piperidine-4-carboxylic acid)
- 87647-06-1(2-(1-methyl-4-piperidyl)acetic acid)
- 345629-25-6(1-cyclopropylpiperidine-4-carboxylic acid)
- 169253-08-1(2-(1-Methylpiperidin-3-yl)acetic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1622100-48-4(7-methoxy-8-methylquinoline)
